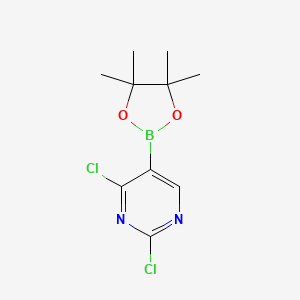
2,6-Bis(trifluoromethyl)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)isonicotinohydrazide is an organic compound with the molecular formula C8H5F6N3O It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinohydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)isonicotinohydrazide typically involves the reaction of 2,6-bis(trifluoromethyl)isonicotinic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,6-bis(trifluoromethyl)isonicotinic acid+hydrazine hydrate→this compound+water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, potentially yielding hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2,6-Bis(trifluoromethyl)isonicotinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug candidate or as a precursor in drug synthesis.
Industry: It may be used in the development of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethyl)isonicotinohydrazide exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.
Comparison with Similar Compounds
2,6-Difluorobenzohydrazide: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.
Isonicotinohydrazide: Lacks the trifluoromethyl groups, leading to different chemical and biological properties.
Trifluoromethylbenzohydrazide: Contains a trifluoromethyl group but differs in the position and number of these groups.
Uniqueness: 2,6-Bis(trifluoromethyl)isonicotinohydrazide is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical reactivity and biological activity compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4-1-3(6(18)17-15)2-5(16-4)8(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMWCONBVNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)
![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)



![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

